ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHBAGNAYIHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the trifluoromethyl group: This is often done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide in the presence of a radical initiator.
Trifluoromethylation: Trifluoromethyl iodide with a base.
Esterification: Ethanol with sulfuric acid as a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has been investigated for its role as a potential pharmaceutical agent. Its unique structure allows it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further development in cancer therapy .
Inhibition of Enzymatic Activity
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders . The structural features allow for selective binding to enzyme active sites, which is crucial for drug design.
Agrochemical Applications
The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing new crop protection agents.
Pesticide Development
This compound has shown promise in preliminary studies as an effective pesticide due to its ability to target specific pest metabolic pathways without affecting non-target organisms . This selectivity is vital for sustainable agricultural practices.
Materials Science
In materials science, this compound can be utilized in the synthesis of novel materials with unique properties.
Synthesis of Functionalized Polymers
The compound can serve as a monomer or additive in the production of functionalized polymers. Its reactivity allows for the introduction of trifluoromethyl groups into polymer chains, which can enhance thermal stability and chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate with analogous compounds:
Key Observations:
Substituent Effects: The bromine atom at position 4 in the target compound increases molecular weight and enhances halogen-bonding interactions compared to non-halogenated analogs (e.g., ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) . The trifluoromethyl (-CF₃) group at position 5 contributes to electron-withdrawing effects, improving metabolic stability and binding affinity in pesticidal applications .
Functional Group Variations :
- Replacing the ethyl ester (-COOEt) with a carbohydrazide (-CONHNH₂) group (e.g., in ) shifts applications toward antibacterial uses, likely due to altered solubility and hydrogen-bonding capacity.
- Aryl substitutions at position 5 (e.g., bromophenyl in ) enhance antiproliferative activity but reduce volatility compared to the target compound.
Yield and Purity Considerations:
Challenges and Opportunities
- Activity Optimization : Replacing bromine with chlorine (e.g., in ) reduces molecular weight but may diminish pesticidal potency due to weaker halogen bonding.
Biological Activity
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1240278-21-0) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₇H₆BrF₃N₂O₂
- Molecular Weight : 287.036 g/mol
- Melting Point : 131–133 °C
- Appearance : White to cream solid
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole derivatives that demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, surpassing the effects of standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Effects
The compound has been evaluated for analgesic properties in several studies. A review reported that specific pyrazole derivatives showed superior analgesic activity compared to traditional analgesics like celecoxib and indomethacin, with IC50 values indicating strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
3. Antimicrobial Activity
This compound has also been tested for antimicrobial efficacy against various bacterial strains. Compounds in this class were screened against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria, demonstrating promising results with significant inhibition rates .
Table: Summary of Biological Activities
The biological activities of this compound are attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in pain and inflammation. The structural characteristics, particularly the presence of the trifluoromethyl group, enhance its potency by increasing lipophilicity and interaction with biological targets.
Safety Profile
While this compound is noted for its biological activities, it is classified as an irritant. Safety data indicate potential skin and eye irritation upon exposure . Proper handling precautions are advised when working with this compound.
Q & A
Basic: What synthetic routes are effective for preparing ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. For example, trifluoromethyl-substituted pyrazoles can be synthesized using ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a precursor, followed by regioselective bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C) . Optimization of reaction time and stoichiometry is critical to minimize side products. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm the pyrazole ring structure, trifluoromethyl group (-CF₃), and ester moiety. The deshielded proton at C-3 (δ ~6.5–7.0 ppm) and coupling patterns distinguish substituent positions .
- LC-MS : For molecular ion ([M+H]+) verification and purity assessment. The bromine isotope pattern (1:1 ratio for 79Br/81Br) aids in identification .
- IR Spectroscopy : To validate carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
Advanced: How can conflicting NMR data for brominated pyrazole derivatives be resolved?
Answer:
Discrepancies in chemical shifts often arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., 1H vs. 2H tautomers) by observing peak coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : To assign coupling partners and resolve overlapping signals. For example, HMBC correlations between the ester carbonyl and adjacent protons confirm substitution patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding ambiguous peak assignments .
Advanced: What crystallographic methods validate the structure of bromo-trifluoromethyl pyrazoles?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystal Growth : Slow evaporation of a dichloromethane/hexane mixture yields suitable crystals .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K. Data refinement with SHELXL ensures accuracy (R factor < 0.05) .
- Analysis : Bond angles and distances (e.g., C-Br ~1.89 Å, C-CF₃ ~1.54 Å) confirm regiochemistry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) .
Basic: How does the trifluoromethyl group influence the compound’s reactivity?
Answer:
The -CF₃ group is electron-withdrawing, stabilizing the pyrazole ring via inductive effects. This:
- Reduces Nucleophilicity : Limits electrophilic substitution at adjacent positions.
- Enhances Thermal Stability : The strong C-F bonds resist degradation under heating (e.g., DSC shows decomposition >200°C) .
- Directs Bromination : Electrophilic bromination favors the 4-position due to the -CF₃ group’s meta-directing effect .
Advanced: What strategies mitigate side reactions during bromination?
Answer:
- Controlled Stoichiometry : Use 1.1 equivalents of NBS to prevent di-bromination .
- Low Temperature (0–5°C) : Suppresses radical pathways that lead to over-bromination .
- Radical Scavengers : Addition of TEMPO (0.5 mol%) quenches bromine radicals, improving selectivity .
Advanced: How can computational chemistry predict the biological activity of this compound?
Answer:
- Docking Studies : AutoDock Vina models interactions with targets like carbonic anhydrase IX (PDB: 3IAI). The trifluoromethyl group shows high affinity for hydrophobic pockets .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC50 values. -CF₃ and -Br contribute to enhanced lipophilicity (logP ~2.5), favoring membrane penetration .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize synthesis targets .
Basic: What are the storage and handling precautions for this compound?
Answer:
- Storage : Inert atmosphere (argon), -20°C, away from light to prevent ester hydrolysis or debromination .
- Handling : Use PPE (nitrile gloves, goggles) and fume hoods. Spills should be neutralized with sodium bicarbonate and disposed via licensed waste services .
Advanced: How to resolve low yields in cross-coupling reactions using this pyrazole?
Answer:
- Catalyst Optimization : Pd(PPh₃)₄ (5 mol%) with SPhos ligand enhances Buchwald-Hartwig amination efficiency .
- Solvent Screening : DMF increases solubility of aryl boronic acids in Suzuki-Miyaura reactions (yield improvement: 60% → 85%) .
- Microwave Assistance : 100°C, 30 min reduces reaction time from 24 h to 2 h .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC-DAD/ELSD : Hypersil Gold C18 columns (5 µm, 250 mm) with acetonitrile/water (0.1% TFA) resolve impurities (e.g., de-esterified byproducts) .
- GC-MS Headspace Analysis : Detects volatile degradation products (e.g., ethyl bromide) at ppm levels .
- ICP-MS : Quantifies residual palladium (<10 ppm) from catalytic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
